molecular formula C6H7NO3 B073982 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione CAS No. 1585-90-6

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Cat. No. B073982
Key on ui cas rn: 1585-90-6
M. Wt: 141.12 g/mol
InChI Key: AXTADRUCVAUCRS-UHFFFAOYSA-N
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Patent
US06165672

Procedure details

In addition, the maleimide-based monomer of formula (2) according to the present invention may be prepared in accordance with any one of the following steps (h) to (n): (h) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidethyl acetate of the step (a) to produce 2-maleimidyl ethanol; or (i) adding K2CO3, NaOH or TMAH aqueous solution to 3-maleimidepropyl acetate of the step (b) to produce 3-maleimidyl propanol; or (j) adding K2CO3, NaOH or TMAH aqueous solution to 1-maleimideisopropyl acetate of the step (c) to produce 1-maleimidyl isopropanol; or (k) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidepropyl acetate of the step (d) to produce 2-maleimidyl propanol; or (1) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimidebutyl acetate of the step (e) to produce 2-maleimidyl-1-butanol; or (m) adding K2CO3, NaOH or TMAH aqueous solution to 4-maleimidebutyl acetate of the step (f) to produce 4-maleimidyl-1-butanol; or (n) adding K2CO3, NaOH or TMAH aqueous solution to 2-maleimide-2-methylpropyl acetate of the step (g) to produce 2-maleimidyl-2-methyl- 1-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( n )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+].C[N+](C)(C)C.[OH-].[C:22]([O-])(=[O:24])[CH3:23]>>[C:4]1(=[O:6])[N:5]([CH2:23][CH2:22][OH:24])[C:1](=[O:7])[CH:2]=[CH:3]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( n )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( h )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1CCO)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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